

"dealing with off-target effects of 17-Hydroxyisolathyrol"

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Compound of Interest

Compound Name: 17-Hydroxyisolathyrol

Cat. No.: B1235966

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For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting and frequently asked questions (FAQs) regarding the use of **17-Hydroxyisolathyrol**, a lathyrane diterpenoid known to be an activator of Protein Kinase C (PKC). The focus of this document is to help researchers identify and mitigate potential off-target effects to ensure the reliability and accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **17-Hydroxyisolathyrol**?

A1: **17-Hydroxyisolathyrol** is a lathyrane-type diterpenoid.^{[1][2]} Lathyrane diterpenoids are recognized as potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for various cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.^{[2][3]} The activation of PKC generally involves its translocation from the cytosol to the cell membrane, a process that can be initiated by compounds mimicking natural ligands like diacylglycerol (DAG).^{[3][4]}

Q2: What are the potential off-target effects of **17-Hydroxyisolathyrol** and other lathyrane diterpenoids?

A2: While the on-target effect is PKC activation, lathyrane diterpenoids are known to interact with multiple cellular targets, which can lead to off-target effects.^[1] These may include:

- **Modulation of Multidrug Resistance (MDR) Proteins:** Some lathyrane diterpenes are effective anti-MDR agents.^[1] This can affect drug efflux pumps and alter the intracellular concentration of other compounds.
- **Anti-inflammatory Effects:** Lathyrane diterpenoids have demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production and reducing the expression of iNOS, NF-κB, and other inflammatory mediators.^{[5][6][7]}
- **Induction of Apoptosis:** Certain lathyrane compounds can induce apoptosis, which may be independent of their PKC activation effects.^[1]
- **Lack of Isoform Specificity:** **17-Hydroxyisolathyrol** may not be specific for a single PKC isoform. The PKC family has multiple isoforms grouped into conventional (cPKC), novel (nPKC), and atypical (aPKC) categories, and non-selective activation can lead to a broad range of cellular responses.^{[4][8]}

Q3: My observed cellular phenotype is not consistent with known downstream effects of PKC activation. How can I determine if this is due to an off-target effect?

A3: Inconsistent results are a common indicator of off-target activity. To troubleshoot this, a multi-step approach is recommended:

- **Confirm Target Engagement:** Use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that **17-Hydroxyisolathyrol** is binding to PKC in your specific cellular context.^[9]
- **Use a Structurally Different PKC Activator:** Compare the phenotype induced by **17-Hydroxyisolathyrol** with that of another known PKC activator from a different chemical class (e.g., a phorbol ester like PMA). If the phenotypes differ, it suggests the involvement of off-target effects.

- Perform a Rescue Experiment: If you hypothesize an on-target effect through a specific PKC isoform, try to rescue the phenotype by knocking down that isoform using siRNA or CRISPR-Cas9.[9] If the phenotype persists after knockdown, it is likely an off-target effect.[9]
- Titrate the Compound: Use the lowest effective concentration of **17-Hydroxyisolathyrol** that elicits the desired on-target effect. Higher concentrations are more prone to engaging lower-affinity off-targets.[9]

Troubleshooting Guide

Observed Problem	Potential Cause (Off-Target Related)	Recommended Action
High Cellular Toxicity at Low Concentrations	Off-target binding to essential cellular proteins.	Perform a dose-response curve to determine the IC50 for toxicity. Compare this with the EC50 for PKC activation. If they are close, consider using a more selective PKC activator.
Inconsistent Results Across Different Cell Lines	Differential expression of off-target proteins, such as MDR transporters or other kinases.	Profile the expression levels of known off-target candidates (e.g., P-glycoprotein) in your cell lines. Use cell lines with known expression profiles to test for consistency.
Observed Anti-inflammatory Effects Unrelated to Your Pathway of Interest	Inhibition of NF- κ B signaling pathway or nitric oxide production, a known activity of lathyrene diterpenoids.[5][6]	Measure markers of inflammation (e.g., IL-6, iNOS) to confirm this off-target activity. Use a specific inhibitor for the inflammatory pathway as a control to dissect the effects.

Quantitative Data on Lathyrene Diterpenoid Activity

The following table summarizes the inhibitory concentrations (IC50) of various lathyrane diterpenoids on nitric oxide (NO) production, a common measure of their anti-inflammatory off-target effects.

Compound	Source	Anti-inflammatory Activity (IC50 in μM)	Reference
Lathyrane Diterpenoid 1	Euphorbia lathyris	3.0 ± 1.1	[5]
Lathyrane Diterpenoids (General)	Euphorbia lathyris	2.6 - 26.0	[5]
Euphorbia factor L29	Euphorbia lathyris	11.2 - 52.2	[7]

Note: Specific on-target (PKC activation) and off-target binding affinities for **17-Hydroxyisolathyrol** are not widely available in public literature. Researchers are advised to perform their own characterization.

Experimental Protocols

Protocol 1: Validating On-Target vs. Off-Target Phenotypes

Objective: To differentiate between the intended effects of PKC activation and unintended off-target effects.

Methodology:

- Cell Preparation: Plate cells at a desired density and allow them to adhere overnight.
- Compound Treatment:
 - Group 1 (Vehicle Control): Treat cells with the vehicle (e.g., DMSO).
 - Group 2 (Test Compound): Treat cells with **17-Hydroxyisolathyrol** at its lowest effective concentration.

- Group 3 (Alternative Activator): Treat cells with a structurally unrelated PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA).
- Group 4 (Inhibitor Control): Pre-treat cells with a pan-PKC inhibitor (e.g., Sotrastaurin) for 1 hour, then add **17-Hydroxyisolathyrol**.^[8]
- Phenotypic Analysis: After a suitable incubation period, assess the cellular phenotype of interest (e.g., morphology, gene expression, protein phosphorylation) for all groups.
- Data Interpretation:
 - If the phenotype in Group 2 is similar to Group 3 and is blocked in Group 4, it is likely an on-target effect.
 - If the phenotype in Group 2 is different from Group 3 and is not blocked in Group 4, it is likely an off-target effect.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

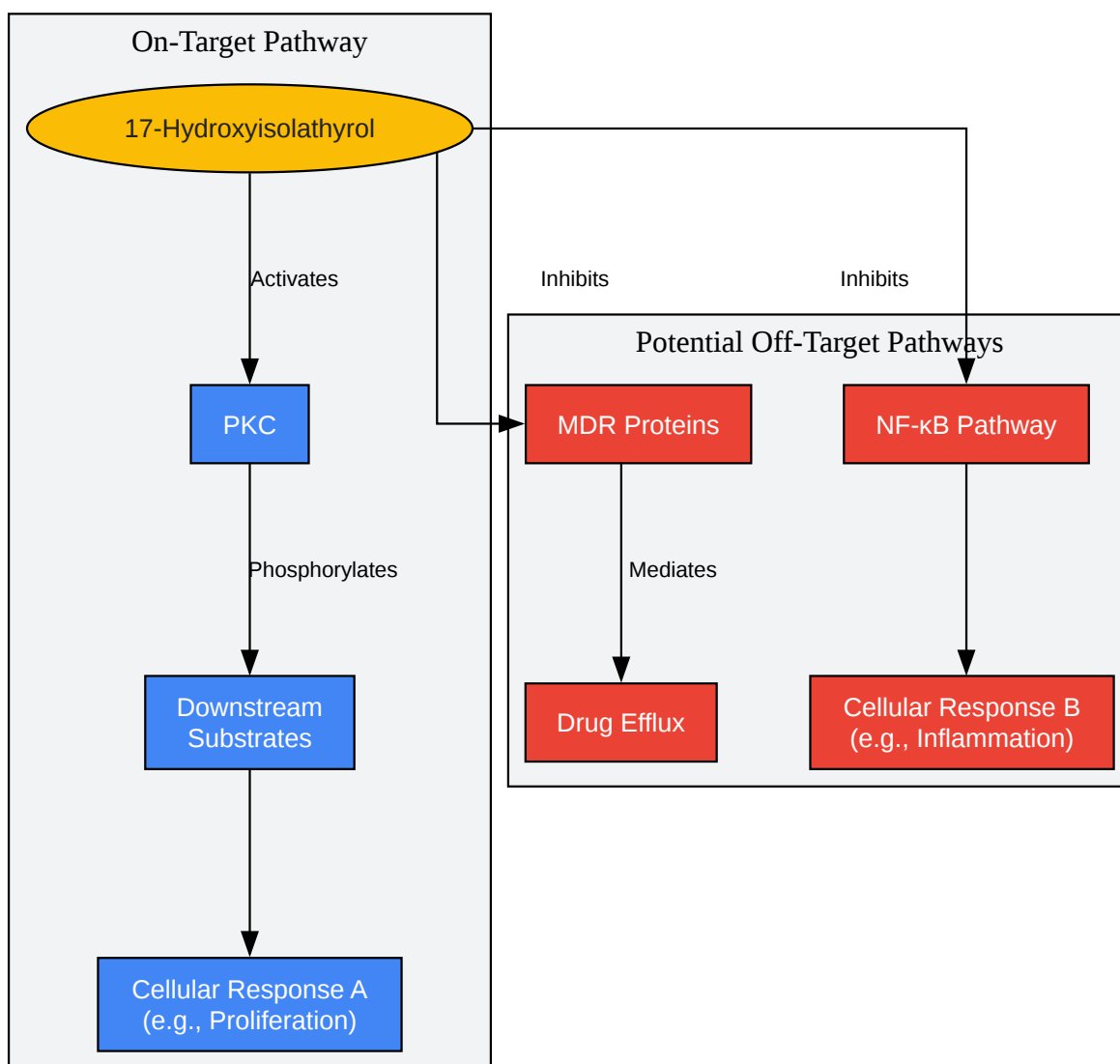
Objective: To confirm the direct binding of **17-Hydroxyisolathyrol** to PKC within intact cells.^[9]

Methodology:

- Cell Treatment: Treat one population of cells with **17-Hydroxyisolathyrol** and another with a vehicle control.^[9]
- Heating: Aliquot the cell lysates into different tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.^[9]
- Protein Separation: Centrifuge the samples to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.^[9]
- Analysis: Analyze the amount of soluble PKC in the supernatant of both treated and untreated samples using Western blotting or ELISA.
- Data Interpretation: A shift in the thermal stability of PKC (i.e., it remains soluble at higher temperatures) in the presence of **17-Hydroxyisolathyrol** indicates direct target engagement.

Visualizations

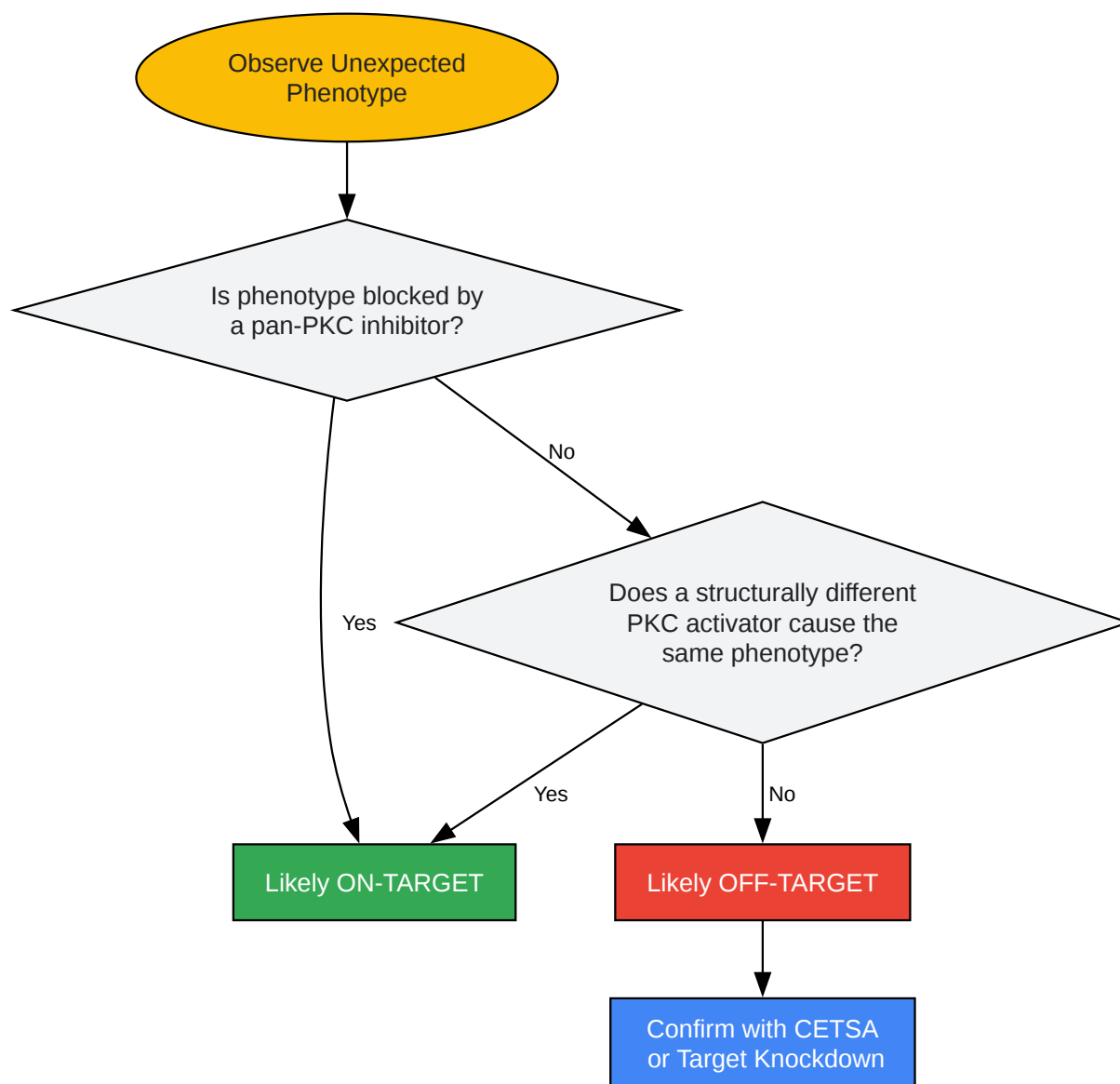
Signaling Pathways



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Caption: On-target vs. potential off-target pathways of **17-Hydroxyisolathyrol**.

Experimental Workflow



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Caption: Troubleshooting workflow for differentiating on- and off-target effects.

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